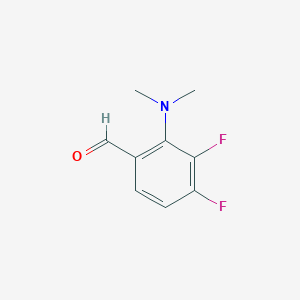

2-(Dimethylamino)-3,4-difluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Dimethylamino)-3,4-difluorobenzaldehyde” is a chemical compound that contains a benzaldehyde group, which is a type of aromatic aldehyde, and a dimethylamino group, which is a type of amine. The “3,4-difluoro” indicates that there are two fluorine atoms attached to the third and fourth carbon atoms of the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Dimethylamino)-3,4-difluorobenzaldehyde” would depend on its molecular structure. For example, the presence of the dimethylamino group could make it a base, while the aldehyde group could make it reactive with nucleophiles .

Scientific Research Applications

- Polymer Nanocarriers: Researchers have explored the use of amphiphilic block copolymers modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains. These copolymers self-assemble into nanosized micelles that can encapsulate drugs like quercetin. These drug-loaded nanoparticles can further form micelleplexes for simultaneous DNA and drug co-delivery .

- Bioconjugation: The compound is employed in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial for preparing biologically active compounds and studying their interactions in medical research.

- PDMAEMA and its copolymers are water-soluble and positively charged. They can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA. These polymers are often used for gene delivery .

- PDMAEMA exhibits a low critical solution temperature (LCST). Block copolymers containing PDMAEMA as the hydrophilic block and another hydrophobic block (e.g., polystyrene) form aggregates that precipitate at higher temperatures. These materials have potential applications in controlled drug release .

- Crosslinked PDMAEMA nanogels have been loaded with pilocarpine hydrochloride for ocular drug delivery. The interaction with the mucosal gel layer of mucosal membranes enhances drug release .

- PDMAEMA-based nanocarriers have been investigated for drug delivery in cancer therapy. For instance, thermosensitive and crosslinked PDMAEMA nanogels were used to deliver doxorubicin .

Drug Delivery Systems:

Gene Delivery:

Temperature-Responsive Materials:

Ocular Drug Delivery:

Anticancer Therapy:

Metabolic Activity Studies:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the intended use of “2-(Dimethylamino)-3,4-difluorobenzaldehyde”, it’s hard to provide a detailed analysis .

Future Directions

The future directions for research on “2-(Dimethylamino)-3,4-difluorobenzaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name |

2-(dimethylamino)-3,4-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-12(2)9-6(5-13)3-4-7(10)8(9)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAYSLTRYEWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-3,4-difluorobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)

![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)